An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Bromo-3-fluoro-N-methylisonicotinamide. In the absence of direct experimental spectra in the public domain, this document serves as a crucial resource for researchers, scientists, and drug development professionals by offering a robust, theoretically grounded prediction of the expected spectral data. The guide outlines the structural rationale for the predicted chemical shifts and coupling constants, drawing upon established principles of NMR spectroscopy and comparative data from structurally analogous compounds. Furthermore, a comprehensive, step-by-step experimental protocol for the acquisition of high-quality NMR data for this molecule is presented, ensuring scientific integrity and reproducibility. This whitepaper is designed to facilitate the unambiguous structural elucidation and characterization of 2-Bromo-3-fluoro-N-methylisonicotinamide in a research and development setting.
Introduction: The Significance of 2-Bromo-3-fluoro-N-methylisonicotinamide and its Spectroscopic Characterization
2-Bromo-3-fluoro-N-methylisonicotinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique combination of a bromine atom, a fluorine atom, and an N-methylamide group on the isonicotinamide scaffold imparts specific electronic and steric properties that can be exploited in the design of novel bioactive molecules and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural verification of such novel chemical entities.[1] ¹H NMR provides intricate details about the electronic environment of protons and their spatial relationships through spin-spin coupling, while ¹³C NMR elucidates the carbon framework of the molecule. An accurate interpretation of these spectra is paramount for confirming the successful synthesis of the target compound and for its quality control.
This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide. These predictions are derived from the fundamental principles of NMR spectroscopy, including the influence of electronegativity, resonance effects, and spin-spin coupling, and are benchmarked against experimental data for structurally related fragments.
Molecular Structure and Predicted NMR Interactions
The molecular structure of 2-Bromo-3-fluoro-N-methylisonicotinamide is presented below, with the IUPAC numbering convention for the pyridine ring. The predicted NMR interactions are a direct consequence of this substitution pattern.
Figure 1: Molecular structure and key proton designations for 2-Bromo-3-fluoro-N-methylisonicotinamide.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Bromo-3-fluoro-N-methylisonicotinamide in a standard solvent like CDCl₃ is expected to exhibit three distinct regions: the aromatic region for the pyridine ring protons, a downfield region for the amide proton, and an upfield region for the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 8.5 - 8.7 | Doublet (d) | ~5 Hz | This proton is ortho to the ring nitrogen, leading to a significant downfield shift. It will be coupled to H5. |
| H5 | 7.6 - 7.8 | Doublet of doublets (dd) | ~5 Hz, ~2 Hz | This proton is coupled to both H6 and the fluorine at position 3. The coupling to fluorine will be a smaller, long-range coupling. |
| NH | 6.0 - 7.0 | Broad singlet (br s) or Quartet (q) | ~5 Hz (if coupled to CH₃) | The chemical shift is solvent-dependent. It may show coupling to the methyl protons, which can be broadened or decoupled with D₂O exchange. |
| CH₃ | 2.9 - 3.1 | Doublet (d) | ~5 Hz | The methyl group is attached to a nitrogen atom, shifting it downfield. It will be coupled to the NH proton. |
Expert Insights:
-
Solvent Effects: The chemical shift of the NH proton is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, this peak would be expected further downfield and would likely show clearer coupling to the methyl group.
-
Rotational Isomers: The C-N bond of the amide group can exhibit restricted rotation, potentially leading to two distinct sets of signals for the methyl and NH protons (rotamers).[2] This phenomenon is temperature-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 168 | The carbonyl carbon of the amide group is characteristically found in this downfield region. |
| C3 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) | This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant. |
| C2 | 140 - 145 (d, ²JCF ≈ 15-25 Hz) | This carbon is attached to bromine and is two bonds away from fluorine, resulting in a downfield shift and a smaller two-bond C-F coupling. |
| C6 | 150 - 153 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |
| C5 | 125 - 128 | This is the only carbon in the ring primarily influenced by the electron-withdrawing nature of the amide group. |
| C4 | 138 - 142 | This carbon is attached to the amide group and is part of the pyridine ring. |
| CH₃ | 26 - 28 | The methyl carbon attached to the nitrogen atom is found in this typical range. |
Expert Insights:
-
Carbon-Fluorine Coupling: The most revealing feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C3 and the smaller two-bond coupling (²JCF) for C2. These couplings are definitive for confirming the position of the fluorine atom.[3]
-
Quaternary Carbons: The signals for C2, C3, and C4 are quaternary and will likely be of lower intensity compared to the protonated carbons (C5, C6).
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 2-Bromo-3-fluoro-N-methylisonicotinamide, the following detailed protocol is recommended.
5.1. Sample Preparation
-
Massing: Accurately weigh approximately 10-20 mg of the solid 2-Bromo-3-fluoro-N-methylisonicotinamide into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point.[1] For resolving exchangeable protons and observing potential hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
5.2. Instrument Setup and Calibration
These parameters are based on a standard 400 or 500 MHz NMR spectrometer.
-
Instrument Tuning: Ensure the spectrometer is properly tuned for both ¹H and ¹³C nuclei.
-
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]
5.3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 32 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): -2 to 12 ppm.
5.4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
5.5. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum to obtain a pure absorption signal and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).[1]
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine relative proton ratios. Identify the precise chemical shifts of all peaks.
Figure 2: A generalized workflow for the acquisition and processing of NMR spectra.
Conclusion
This technical guide provides a comprehensive, expert-driven prediction of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluoro-N-methylisonicotinamide. The tabulated predictions for chemical shifts and coupling constants, along with the detailed rationale, offer a solid foundation for the spectroscopic analysis of this compound. The provided experimental protocol outlines a robust methodology for acquiring high-quality data, ensuring the integrity and reproducibility of experimental results. This document is intended to be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
References
- RSC. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.
-
PubChem. (n.d.). N'-Methylnicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound N-Methylnicotinamide (FDB023115). Retrieved from [Link]
-
SpectraBase. (n.d.). Isonicotinamide, N-heptyl-N-octyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 Н NMR spectrum of isonicotinamide molecule in СD 3 OD. Retrieved from [Link]
- Beilstein-Institut. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
-
Academia.edu. (n.d.). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUOROPYRIDINE | CAS 40273-45-8. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Data of compounds 3 and 4 (500 and 125 MHz). Retrieved from [Link]
-
SpectraBase. (n.d.). Isonicotinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NextSDS. (n.d.). 2-Bromo-3-fluoropyridine — Chemical Substance Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). 13C NMR. Retrieved from [Link]
- Proceedings of the National Academy of Sciences. (2020, October 7). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs.
-
Semantic Scholar. (2020, March 28). [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
MDPI. (2024, March 16). Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
